molecular formula C20H27NO11S B1243240 Calanthoside

Calanthoside

Cat. No.: B1243240
M. Wt: 489.5 g/mol
InChI Key: RPMOMKUYGKLDSQ-SHJINENGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calanthoside is a natural product found in Calanthe discolor with data available.

Scientific Research Applications

1. Novel Indole S,O-bisdesmoside Calanthoside

This compound, isolated from Calanthe species, exhibits skin blood flow promoting activities. It's a novel indole S,O-bisdesmoside that, upon enzymatic or acid hydrolysis, produces compounds like tryptanthrin, indirubin, and isatin. These compounds show potential in activating skin blood flow (Yoshikawa et al., 1998).

2. Hydrologic Framework Development

This compound, although not directly linked, is part of a broader scope of scientific studies like those contributing to global hydrologic models. These models, such as Xanthos version 2, advance our understanding of global water dynamics, critical in ecological and environmental research (Vernon et al., 2019).

3. Genetic Diversity in Root Crops

Research on genetic diversity in crops like Xanthosoma sagittifolium involves developing microsatellite markers for germplasm conservation. This research is crucial for understanding population dynamics and contributes to broader agricultural science, which can be tangentially related to studies on compounds like this compound (Cathebras et al., 2014).

4. Polychaete Metabolism in Toxicity Studies

In studies examining toxic effects on marine organisms, like Neanthes virens, used for chemical testing, the focus is on understanding metabolic rates under different conditions. Though not directly linked to this compound, such studies inform methodologies that could be applied to compounds like this compound for understanding their ecological impact (Pamatmat, 1982).

5. Phylogenetic Analysis in Orchidaceae

Research on the taxonomy and phylogenetic relationships within the Orchidaceae, including Calanthe species (from which this compound is derived), informs our understanding of plant evolution and biodiversity. These studies are vital for botanical research and conservation efforts (Zhai et al., 2014).

6. Calcein-AM as Intracellular Oxidative Activity Detector

Calcein-AM, a related compound to this compound, serves as a tool for detecting intracellular oxidative activity in cells. This has applications in cell biology and medical research, highlighting the versatile use of related compounds in scientific studies (Uggeri et al., 2000).

7. Anti-Inflammatory Agents from Calophyllum Membranaceum

Research on Calophyllum membranaceum, a source of compounds like this compound, has led to the isolation of various agents with anti-inflammatory properties. This illustrates the potential pharmaceutical applications of compounds extracted from similar species (Zou et al., 2005).

Properties

Molecular Formula

C20H27NO11S

Molecular Weight

489.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-1H-indol-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H27NO11S/c22-5-9-11(24)13(26)15(28)19(30-9)32-17-7-3-1-2-4-8(7)21-18(17)33-20-16(29)14(27)12(25)10(6-23)31-20/h1-4,9-16,19-29H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,19+,20+/m1/s1

InChI Key

RPMOMKUYGKLDSQ-SHJINENGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

calanthoside

Origin of Product

United States

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